molecular formula C13H14Cl2N2 B3033870 2-(3,4-Dichlorophenyl)-2-(1-piperidyl)acetonitrile CAS No. 123567-60-2

2-(3,4-Dichlorophenyl)-2-(1-piperidyl)acetonitrile

Cat. No.: B3033870
CAS No.: 123567-60-2
M. Wt: 269.17 g/mol
InChI Key: YBHKLHOAZHUHFG-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-2-(1-piperidyl)acetonitrile is an organic compound characterized by the presence of a piperidine ring and a nitrile group attached to a dichlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-2-(1-piperidyl)acetonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichlorobenzyl chloride and piperidine.

    Reaction: The 3,4-dichlorobenzyl chloride undergoes a nucleophilic substitution reaction with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate.

    Formation of Intermediate: This reaction forms an intermediate, 2-(3,4-dichlorophenyl)-2-(1-piperidyl)ethanol.

    Dehydration: The intermediate is then dehydrated using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-2-(1-piperidyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a catalyst like palladium on carbon (Pd/C).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

2-(3,4-Dichlorophenyl)-2-(1-piperidyl)acetonitrile has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.

    Biological Research: It is used as a tool compound to study the interactions of nitrile-containing molecules with biological targets.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-2-(1-piperidyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dichlorophenyl)-2-(1-morpholinyl)acetonitrile: Similar structure but with a morpholine ring instead of a piperidine ring.

    2-(3,4-Dichlorophenyl)-2-(1-pyrrolidinyl)acetonitrile: Contains a pyrrolidine ring instead of a piperidine ring.

Uniqueness

2-(3,4-Dichlorophenyl)-2-(1-piperidyl)acetonitrile is unique due to the presence of the piperidine ring, which can influence its pharmacokinetic and pharmacodynamic properties. The dichlorophenyl moiety also contributes to its distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-2-piperidin-1-ylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N2/c14-11-5-4-10(8-12(11)15)13(9-16)17-6-2-1-3-7-17/h4-5,8,13H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHKLHOAZHUHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(C#N)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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